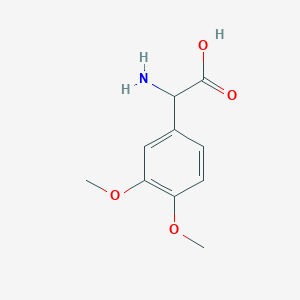

2-amino-2-(3,4-dimethoxyphenyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFSBZGHEZRVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378233 | |

| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91819-11-3 | |

| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a valuable building block in pharmaceutical and organic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, justification for experimental choices, and a comparative overview of the most effective synthetic strategies. We will delve into the venerable Strecker synthesis, the elegant Erlenmeyer-Plöchl azlactone synthesis, and the robust Bucherer-Bergs hydantoin synthesis, providing detailed, step-by-step protocols for each. This guide is designed to be a self-validating system, with integrated characterization data and visual aids to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 3,4-dimethoxyphenylglycine, is a non-proteinogenic α-amino acid. Its structural motif, featuring a catechol-derived diether system, is a recurring theme in a variety of biologically active molecules and pharmaceutical agents. The strategic placement of the amino and carboxylic acid functional groups on the benzylic carbon makes it a chiral building block of significant interest in medicinal chemistry for the synthesis of novel therapeutics. The dimethoxy-substituted phenyl ring allows for further functionalization, offering a versatile scaffold for drug design and development. The reliable and efficient synthesis of this compound is therefore a critical undertaking for researchers in the field. This guide will provide the necessary theoretical and practical knowledge to achieve this synthesis with confidence.

Synthetic Strategies: A Comparative Overview

There are several established routes to this compound, each with its own set of advantages and disadvantages. The choice of a particular method will often depend on the available starting materials, desired scale, and the specific requirements for purity and stereochemistry. In this guide, we will focus on three of the most prominent and reliable methods:

-

The Strecker Synthesis: A classic and highly versatile method for the synthesis of α-amino acids from aldehydes.

-

The Erlenmeyer-Plöchl (Azlactone) Synthesis: An elegant method that proceeds through a characteristic heterocyclic intermediate.

-

The Bucherer-Bergs Synthesis: A robust multicomponent reaction that yields a hydantoin precursor to the desired amino acid.

The following sections will provide a detailed examination of each of these synthetic pathways.

The Strecker Synthesis: A Time-Tested Approach

The Strecker synthesis is a cornerstone of amino acid chemistry, first reported by Adolph Strecker in 1850.[1] It is a one-pot, three-component reaction that combines an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[2]

The Underlying Chemistry: A Mechanistic Perspective

The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Stage 1: α-Aminonitrile Formation

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] Subsequent dehydration leads to the formation of an imine intermediate.

-

Cyanide Addition: A cyanide ion, typically from a salt like potassium or sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step forms the crucial carbon-carbon bond and yields the α-aminonitrile, 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile.[3]

Stage 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the nitrile carbon more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps ultimately leads to the formation of the carboxylic acid and ammonium ion.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key substituted amino acid derivative relevant in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive interpretation grounded in fundamental principles and field-proven insights. This document outlines the characteristic signatures of the molecule as determined by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Included are detailed, replicable protocols for data acquisition and visualizations to elucidate molecular structure and analytical workflows, ensuring both scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction: The Analytical Imperative

This compound is a non-proteinogenic amino acid. Its structure, featuring a catechol diether moiety, makes it a valuable building block for synthesizing novel pharmaceutical compounds and complex molecular scaffolds. The precise arrangement of its functional groups—an amine, a carboxylic acid, and two methoxy ethers on an aromatic ring—governs its chemical reactivity and potential biological activity.

Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and vibrational states. This guide serves as an authoritative reference for interpreting this fingerprint, ensuring the identity and quality of the material before its inclusion in complex synthetic pathways or screening programs.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. The key features are:

-

A 1,2,4-trisubstituted aromatic ring.

-

An alpha-carbon (α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen (-H), and the dimethoxyphenyl ring.

-

Two distinct methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring.

In solution, amino acids predominantly exist as zwitterions, where the acidic carboxyl group donates a proton to the basic amino group, forming a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group.[1][2] This zwitterionic nature significantly influences the spectroscopic properties, particularly in IR spectroscopy.

Caption: Zwitterionic structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. The expected signals are highly characteristic.

Predicted Signals and Interpretation

The 1,2,4-substitution pattern of the aromatic ring gives rise to a predictable set of signals. The electron-donating methoxy groups shield the aromatic protons, shifting them upfield (to lower ppm values) relative to unsubstituted benzene (7.34 ppm).

-

Aromatic Protons (δ 6.8–7.0 ppm): Three distinct signals are expected in this region, typically appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.

-

Alpha-Proton (α-H) (δ ~4.5-5.0 ppm): This single proton is adjacent to the electron-withdrawing ammonium and carboxylate groups, as well as the aromatic ring, causing a significant downfield shift.[3] Its signal will appear as a singlet.

-

Methoxy Protons (-OCH₃) (δ ~3.8 ppm): The two methoxy groups are chemically distinct but often have very similar chemical shifts, frequently appearing as two sharp singlets, each integrating to 3 protons.[4]

-

Labile Protons (-NH₃⁺, -COOH): The protons on the ammonium group and any residual carboxylic acid are labile (exchangeable). Their signals can be broad and their chemical shifts are highly dependent on solvent, concentration, and pH. They will readily exchange with deuterium in D₂O, leading to their disappearance from the spectrum, a key confirmatory test.

Tabulated ¹H NMR Data

The following table summarizes the expected proton NMR data. Actual values can vary slightly based on the solvent and spectrometer frequency.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-2, H-5, H-6) | 6.8 – 7.0 | m (complex) | 3H | Pattern reveals substitution. |

| Alpha-Proton (α-H) | ~4.6 | s | 1H | Shifted downfield by adjacent groups. |

| Methoxy (-OCH₃) | ~3.85 | s | 3H | Sharp singlet for one methoxy group. |

| Methoxy (-OCH₃) | ~3.84 | s | 3H | Sharp singlet for the second methoxy group. |

| Ammonium (-NH₃⁺) | Variable (e.g., 7.5-8.5) | br s | 3H | Broad, exchangeable with D₂O. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Given the molecule's lack of symmetry, all 10 carbon atoms are expected to produce distinct signals.

Predicted Signals and Interpretation

-

Carboxylate Carbon (-COO⁻) (δ ~170-175 ppm): This carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected. The two carbons directly bonded to the oxygen atoms of the methoxy groups (C3, C4) will be the most downfield in this region (~149 ppm). The other four will appear between ~110 and ~128 ppm.

-

Alpha-Carbon (α-C) (δ ~55-60 ppm): This carbon is bonded to the nitrogen and the aromatic ring, placing it in this characteristic range for α-amino acids.[5]

-

Methoxy Carbons (-OCH₃) (δ ~56 ppm): The two methoxy carbons are in very similar electronic environments and are expected to have closely spaced signals.

Tabulated ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylate (-C OO⁻) | ~172 | Most downfield signal. |

| Aromatic (C3, C4) | ~149 | Carbons attached to methoxy groups. |

| Aromatic (C1) | ~127 | Carbon attached to the α-carbon. |

| Aromatic (C2, C5, C6) | 110-122 | Remaining aromatic carbons. |

| Alpha-Carbon (α-C ) | ~58 | Characteristic amino acid α-carbon region. |

| Methoxy (-OC H₃) | ~56 | Two distinct but close signals expected. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by features arising from its zwitterionic state.[6]

Functional Group Analysis

-

N-H Stretch (Ammonium): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium ion (-NH₃⁺). This often overlaps with the C-H stretches.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and α-H) appear just below 3000 cm⁻¹.[7]

-

C=O Stretch (Carboxylate): A strong, sharp absorption band appears around 1580-1650 cm⁻¹. This is the asymmetric stretch of the carboxylate anion (-COO⁻). The symmetric stretch appears as a weaker band around 1400 cm⁻¹. The absence of a typical carboxylic acid C=O stretch (~1700-1730 cm⁻¹) is strong evidence for the zwitterionic form.[8]

-

C-O Stretch (Ether): Strong absorptions around 1260 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups, respectively.

Tabulated IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| N-H Stretch (-NH₃⁺) | 2500 - 3300 | Strong | Very Broad |

| C-H Stretch (Aromatic) | 3010 - 3100 | Medium | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Sharp |

| C=O Stretch (Carboxylate, Asymmetric) | 1580 - 1650 | Strong | Sharp |

| C-O Stretch (Aryl Ether, Asymmetric) | ~1260 | Strong | Sharp |

| C-O Stretch (Aryl Ether, Symmetric) | ~1020 | Strong | Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique. The molecular weight of the compound is 211.22 g/mol .

Ionization and Fragmentation

-

Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 212.2.

-

Key Fragmentation: A characteristic and often dominant fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da) from the protonated parent ion. Another common fragmentation involves cleavage of the Cα-C(aryl) bond. The presence of methoxy groups can lead to the loss of a methyl radical (·CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).[9][10]

Tabulated MS Data (Predicted ESI+)

| m/z Value | Proposed Identity | Notes |

| 212.2 | [M+H]⁺ | Protonated molecular ion. |

| 195.2 | [M+H - NH₃]⁺ | Loss of ammonia. |

| 166.2 | [M+H - HCOOH]⁺ | Loss of formic acid, a key diagnostic peak. |

| 151.1 | [C₉H₁₁O₂]⁺ | Benzylic cation from Cα-C(aryl) cleavage. |

Standard Operating Procedures (SOPs) & Workflow

Trustworthy data is built on robust methodology. The following are condensed protocols for acquiring high-quality spectroscopic data for this compound.

SOP: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and OH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover -2 to 12 ppm.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

SOP: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

SOP: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Fragmentation (MS/MS): To confirm identity, perform a product ion scan by selecting the [M+H]⁺ peak (m/z 212.2) as the precursor ion and applying collision-induced dissociation (CID) to observe the characteristic fragment ions.

Analytical Confirmation Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic confirmation of the compound's identity.

Caption: A streamlined workflow for structural confirmation via spectroscopy.

Conclusion

The spectroscopic profile of this compound is distinctive and readily interpretable. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence and zwitterionic nature of the key functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the protocols and interpretive guidelines outlined in this document will ensure accurate and reliable characterization of this important chemical entity, underpinning the integrity of subsequent research and development activities.

References

- Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science.

- Schwarz, H. (1989). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Pure and Applied Chemistry, 61(12), 2245-2248.

- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.

- University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra.

- Hirota, K., & Abe, H. (1983). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 31(2), 107-113.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- University of Maryland. (n.d.). Typical proton chemical shifts for amino acids within a protein.

- National Center for Biotechnology Information. (n.d.). [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. PubChem.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- aqion. (2024). Zwitterions and Amino Acids.

- Fisher, M. A., & Fish, D. H. (2012). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.

- National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. PubChem.

- Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- ResearchGate. (n.d.). Infrared spectra of amino acid zwitterions isolated in alkali halide matrices.

- University of Babylon. (n.d.). Optical properties of amino acids: What are zwitterions?.

- LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.

- Lin, L. C., & Liu, J. T. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- SpectraBase. (n.d.). acetic acid, [(4-ethoxyphenyl)amino]oxo-, 2-[(E)-(3-methoxyphenyl)methylidene]hydrazide.

- Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6524.

- Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.

Sources

- 1. Zwitterions and Amino Acids [aqion.de]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

1H NMR of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a chiral amino acid derivative with pharmaceutical relevance, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of expected values, delving into the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the expected spectrum, present a robust and self-validating experimental protocol, and provide a logical workflow for spectral interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of NMR characterization for this class of compounds.

The Molecule and the Method: A Synergistic Approach

1.1. Structural Significance of this compound

This compound belongs to the class of non-proteinogenic α-amino acids. Its structure, featuring a catechol-like dimethoxy substitution pattern on the phenyl ring, makes it a valuable chiral building block in synthetic chemistry. The presence of amino and carboxylic acid functionalities, combined with the aromatic core, imparts a unique chemical character that is directly interrogated by ¹H NMR spectroscopy. Understanding its synthesis, often via methods like the Strecker or Bucherer-Bergs syntheses, is crucial for anticipating potential impurities that may be observed in an NMR spectrum.[1]

1.2. The Power of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy remains the cornerstone of small molecule structural analysis. It provides exquisitely detailed information regarding the electronic environment of every proton in a molecule, revealing the chemical structure, connectivity, and even stereochemical relationships. For a molecule like this compound, ¹H NMR allows us to:

-

Confirm the presence and substitution pattern of the 3,4-dimethoxyphenyl group.

-

Verify the existence of the critical α-proton, confirming the amino acid framework.

-

Identify and quantify the methoxy functional groups.

-

Detect and characterize labile protons from the amine and carboxylic acid groups.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

A proactive analysis of the molecule's structure allows us to predict the ¹H NMR spectrum with high fidelity. This predictive approach is essential for efficient and accurate interpretation of experimental data.

2.1. Proton Environments and Structural Labeling

The molecule possesses five distinct proton environments, as illustrated below. The unique electronic nature of each environment dictates its chemical shift (δ), multiplicity, and integration value.

Caption: Labeled structure of the target molecule.

2.2. Predicted Spectral Parameters

The anticipated ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous compounds such as (3,4-dimethoxyphenyl)acetic acid and 2-amino-2-phenylacetic acid.[2][3][4]

| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Expected J (Hz) | Rationale & Comments |

| Aromatic Proton | H-2' | ~6.95 | d (doublet) | 1H | J ≈ 2 Hz | Ortho to one OCH₃, meta to the other. Exhibits small meta-coupling to H-6'. |

| Aromatic Proton | H-5' | ~6.85 | d (doublet) | 1H | J ≈ 8 Hz | Ortho to the C-4' OCH₃ group and coupled to H-6'. |

| Aromatic Proton | H-6' | ~6.80 | dd (doublet of doublets) | 1H | J ≈ 8 Hz, 2 Hz | Coupled to both H-5' (ortho) and H-2' (meta). |

| Alpha-Proton | α-H | ~5.1 - 5.4 | s (singlet) | 1H | N/A | Deshielded by the adjacent aromatic ring, amino, and carboxyl groups. No adjacent protons to couple with. |

| Methoxy Protons | 3'-OCH₃ | ~3.88 | s (singlet) | 3H | N/A | Electronically distinct from the 4'-OCH₃. Typically a sharp singlet. |

| Methoxy Protons | 4'-OCH₃ | ~3.85 | s (singlet) | 3H | N/A | Appears as a sharp singlet, slightly upfield from the 3'-OCH₃. |

| Amino Protons | -NH₂ | Variable (e.g., 3-5) | br s (broad singlet) | 2H | N/A | Exchangeable proton. Position and shape are highly solvent and concentration-dependent. May not be observed. |

| Carboxyl Proton | -COOH | Variable (e.g., >10) | br s (broad singlet) | 1H | N/A | Exchangeable proton. Often very broad and may exchange completely in protic solvents. |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Experimental Design and Protocol: A Self-Validating Workflow

The quality of ¹H NMR data is fundamentally dependent on a meticulously planned and executed experiment. For an amino acid, solvent selection is the most critical parameter influencing spectral quality and the observability of exchangeable protons.

3.1. The Causality of Experimental Choices

-

Solvent Selection: Amino acids are zwitterionic and often exhibit poor solubility in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and slows the exchange rate of N-H and O-H protons, allowing them to be observed as broad peaks.[5] Deuterium oxide (D₂O) is also a good solvent and serves a dual purpose: it readily dissolves the sample and validates the assignment of exchangeable protons by replacing them with deuterium, causing their signals to disappear from the spectrum.

-

Internal Standard: For DMSO-d₆, tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm). For D₂O, the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) is commonly used.

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for high-quality spectra on a modern (≥400 MHz) NMR spectrometer.

3.2. Experimental Workflow Diagram

Caption: Recommended workflow for NMR analysis.

3.3. Step-by-Step Protocol: Data Acquisition in DMSO-d₆

-

Sample Preparation: Accurately weigh approximately 10 mg of the title compound into a clean, dry vial. Add ~0.7 mL of DMSO-d₆ containing 0.03% v/v TMS. Vortex the sample for 30 seconds or until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency on the deuterium signal of the DMSO-d₆. Perform automatic or manual shimming procedures to optimize magnetic field homogeneity.

-

Acquisition:

-

Use a standard one-pulse proton experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Set the number of scans (NS) to 16.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual DMSO peak (quintet) to δ 2.50 ppm.

-

Integrate all signals and normalize the integration values (e.g., set one of the single-proton aromatic signals to 1.0).

-

Data Interpretation and Validation

4.1. Assigning the Spectrum

By comparing the processed spectrum to the predicted data in Table 1, a full assignment can be made.

-

The Aromatic Region (δ 6.8-7.0 ppm): Look for three distinct signals with a total integration of 3H. Identify the doublet of doublets (~6.80 ppm) as H-6', and the two doublets as H-2' and H-5' based on their coupling constants.

-

The Alpha-Proton (δ ~5.1-5.4 ppm): This should be a sharp singlet integrating to 1H. Its downfield position is highly characteristic.

-

The Methoxy Region (δ ~3.8-3.9 ppm): Identify two sharp singlets, each integrating to 3H.

-

Exchangeable Protons: In DMSO-d₆, look for broad signals corresponding to the -NH₂ and -COOH protons. Their positions can shift, but their broadness and integration (2H and 1H, respectively) are key identifiers.

4.2. The D₂O Exchange Experiment: The Definitive Validation

To unequivocally confirm the assignment of the -NH₂ and -COOH protons, a D₂O exchange experiment is the gold standard.

-

Protocol: After acquiring the initial spectrum (e.g., in DMSO-d₆), remove the NMR tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.

-

Expected Outcome: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will exchange with the deuterium from the D₂O. As deuterium is not observed in ¹H NMR, the signals previously assigned to these groups will disappear or significantly diminish in intensity. The remaining signals (aromatic, α-H, methoxy) will remain unchanged. This provides irrefutable evidence for their assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a rich and definitive fingerprint for its structural verification. A systematic approach, beginning with a theoretical prediction of the spectrum, followed by a carefully designed experiment using an appropriate solvent like DMSO-d₆, enables a confident and accurate interpretation. The use of a D₂O exchange experiment serves as a simple and elegant method to validate the assignment of labile protons, embodying the principle of a self-validating analytical system. This comprehensive methodology ensures data of the highest integrity for research, development, and quality control applications.

References

- ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?

- PubChem. (n.d.). 2-Phenylglycine. National Center for Biotechnology Information.

- PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-2-phenylacetic acid(2835-06-5) 1H NMR [m.chemicalbook.com]

- 4. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Structural Significance of an Aromatic Amino Acid Derivative

An In-Depth Technical Guide to the ¹³C NMR of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar aromatic amino acid derivatives. The document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and spectral interpretation for this molecule.

This compound is a non-proteinogenic amino acid featuring a catechol-like dimethoxy substitution pattern on the phenyl ring. This structural motif is of interest in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application, and ¹³C NMR spectroscopy serves as a primary tool for this purpose. It provides a direct map of the carbon skeleton, revealing the number of unique carbon environments, the electronic nature of different regions of the molecule, and confirming the presence of key functional groups. This guide explains how to leverage ¹³C NMR to achieve a definitive structural confirmation.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in this compound is governed by its local electronic environment. Key factors include:

-

Hybridization State: Carbons in the aromatic ring and the carboxyl group are sp² hybridized and resonate downfield (100-180 ppm) compared to the sp³ hybridized α-carbon.[1][2]

-

Electronegativity: The highly electronegative oxygen atoms of the carboxyl and methoxy groups, along with the nitrogen of the amino group, deshield adjacent carbons, shifting their signals further downfield.

-

Aromatic Substituent Effects: The electron-donating methoxy (-OCH₃) groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift) relative to unsubstituted benzene (δ ≈ 128.5 ppm).[3][4] Conversely, the carbons directly attached to the methoxy groups (ipso-carbons) are strongly deshielded.

-

Symmetry: The molecule lacks a high degree of symmetry. Therefore, all ten carbon atoms are chemically distinct and should produce ten unique signals in the ¹³C NMR spectrum.[1]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This section outlines a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.

Methodology:

-

Sample Preparation:

-

Analyte: Weigh approximately 20-30 mg of this compound. The zwitterionic nature of amino acids can lead to lower solubility.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice for polar, zwitterionic compounds like amino acids due to its high polarity. It also solubilizes the compound without engaging in rapid proton exchange with the amine and carboxylic acid protons, which simplifies the corresponding ¹H NMR spectrum. Its carbon signal appears as a septet around 39.5 ppm, which is unlikely to overlap with analyte signals.[5]

-

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]

-

Dissolution: Vortex the sample thoroughly. Gentle heating in a warm water bath may be required to achieve complete dissolution. Transfer the clear solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 100 MHz ¹³C Spectrometer):

-

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Frequency: Set the spectrometer to the appropriate ¹³C frequency (e.g., 100.6 MHz for a 400 MHz ¹H instrument).

-

Pulse Angle: 30 degrees.

-

Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating quaternary carbons, which have long relaxation times. This optimizes the signal-to-noise ratio over a given experiment time.

-

-

Acquisition Time (aq): ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds.

-

Rationale: This delay allows for sufficient relaxation of most carbon nuclei, leading to more quantitative signal intensities, especially for non-protonated carbons.

-

-

Number of Scans (ns): 1024 to 2048 scans.

-

Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates a large number of scans to achieve an adequate signal-to-noise ratio.[2]

-

-

Temperature: 298 K (25 °C).

-

Spectral Analysis and Peak Assignment

While an experimental spectrum is definitive, a predicted spectrum based on data from analogous compounds provides a strong framework for interpretation. The chemical shifts for (3,4-dimethoxyphenyl)acetic acid and related structures serve as a baseline.[6] The introduction of an amino group at the α-carbon is the primary structural difference.

Below is the molecular structure with systematic numbering for clear assignment.

Caption: Molecular structure with carbon numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Rationale for Assignment |

| C=O (C9) | 172 - 175 | Singlet (Quaternary) | The carboxylic acid carbon is highly deshielded by two oxygen atoms, placing it in the characteristic downfield region for carbonyls.[2] |

| C4 | 149 - 151 | Singlet (Quaternary) | Aromatic carbon bonded to an electron-donating methoxy group. It is significantly deshielded (ipso-carbon). |

| C3 | 148 - 150 | Singlet (Quaternary) | Aromatic carbon bonded to an electron-donating methoxy group. Similar environment to C4, hence a close chemical shift. |

| C1 | 128 - 132 | Singlet (Quaternary) | Aromatic carbon attached to the α-carbon substituent. Its chemical shift is influenced by both the ring currents and the side chain. |

| C6 | 120 - 123 | Doublet (CH) | Aromatic CH ortho to the C1 substituent and meta to a methoxy group. |

| C2 | 112 - 114 | Doublet (CH) | Aromatic CH meta to the C1 substituent and ortho to a methoxy group, leading to significant shielding. |

| C5 | 111 - 113 | Doublet (CH) | Aromatic CH meta to two oxygen-bearing carbons (C3, C4), resulting in a highly shielded environment. |

| Cα | 58 - 62 | Doublet (CH) | The α-carbon is attached to three electronegative atoms (N, C=O, and the aromatic ring), placing it in this downfield sp³ region. |

| C₇ (-OCH₃) | 55 - 57 | Quartet (CH₃) | Methoxy carbons typically appear in this range.[7][8] The two methoxy groups are chemically non-equivalent. |

| C₈ (-OCH₃) | 55 - 57 | Quartet (CH₃) | Expected to have a chemical shift very close to C₇. High-resolution NMR may resolve them as two distinct peaks. |

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural verification of this compound. A systematic approach, combining a robust experimental protocol with a predictive framework based on established principles of chemical shifts, allows for the unambiguous assignment of all ten carbon signals. This guide provides the necessary theoretical and practical foundation for researchers to confidently perform and interpret these analyses, ensuring the structural integrity of this important molecule in scientific and developmental applications.

References

- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- Pecul, M., & Sadlej, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 555-563.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects. V. Nitrogen-15 and Carbon-13 Nuclear Magnetic Resonance of Aromatic Amines. Journal of the American Chemical Society, 88(11), 2407-2412.

- S.U. Chemistry. (n.d.). Summary of C13-NMR Interpretation.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. researchgate.net [researchgate.net]

- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 13C NMR spectrum [chemicalbook.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

An In-Depth Guide to the Mass Spectrometric Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers in medicinal chemistry and drug development. We delve into the principles of electrospray ionization (ESI) for this analyte, present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and elucidate the compound's characteristic fragmentation pathways. This document is intended for scientists and professionals requiring a robust analytical framework for the identification, characterization, and quantification of this molecule.

Introduction

This compound is a synthetic amino acid derivative featuring a catechol-like dimethoxy-substituted aromatic ring. Its structural motifs are found in various biologically active molecules, making it a valuable building block in synthetic chemistry and a potential metabolite in drug metabolism studies. Accurate and sensitive analytical methods are paramount for its characterization, and mass spectrometry (MS) is the premier technology for this purpose.

This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, focusing on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explain the causal relationships behind methodological choices, provide a self-validating experimental workflow, and interpret the resulting fragmentation data to create a molecular fingerprint of the analyte.

Principles of Ionization: Electrospray Ionization (ESI)

Due to the presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), this compound is an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the intact molecular weight of polar and thermally labile molecules.[1]

-

Positive Ion Mode ([M+H]⁺): In an acidified mobile phase (e.g., containing formic acid), the primary amino group is readily protonated. This process is highly efficient and typically results in a strong signal for the protonated molecule, [M+H]⁺. This is the preferred mode for sensitive detection and structural elucidation via MS/MS.[2]

-

Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion. While viable, the signal intensity can be lower compared to the positive mode for many amino acids.

The choice of positive ion mode is foundational for this protocol, as it consistently yields higher sensitivity and provides rich, interpretable fragmentation data for amino acid-containing structures.[2]

Experimental Workflow: LC-MS/MS Analysis

A robust analytical method requires the coupling of liquid chromatography (LC) for chemical separation with the specificity of tandem mass spectrometry (MS/MS) for detection. This combination ensures that the analyte is separated from potential matrix interferences before detection, which is critical for reliable quantification and identification.[2][3]

Sample and Mobile Phase Preparation

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and deionized water.

-

Working Standard: Create a 1 µg/mL working standard by diluting the stock solution in the mobile phase A.

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid promotes protonation, enhancing the [M+H]⁺ signal.[2]

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar aromatic compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.

-

Injection Volume: 5 µL.

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry (MS) Parameters

-

Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 350 °C.

Protocol Validation Check: Before proceeding, a stable ion current for the precursor ion must be established in the full scan (MS1) mode. This ensures the instrument is performing optimally before fragmentation data is acquired.

-

MS1 Full Scan: Scan a mass range of m/z 100-300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 212.09.

-

MS2 Product Ion Scan: Select the precursor ion at m/z 212.09 and subject it to Collision-Induced Dissociation (CID) with argon gas. Optimize the collision energy (typically ranging from 10-30 eV) to produce a stable and informative fragmentation spectrum.

The workflow for this analysis is visualized in the diagram below.

Caption: High-level workflow for LC-MS/MS analysis.

Mass Spectrum and Fragmentation Analysis

Precursor Ion

The monoisotopic mass of this compound (C₁₀H₁₃NO₄) is 211.0845 Da. In positive mode ESI, the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺, with an expected m/z of 212.0917 . This ion is the primary precursor selected for tandem mass spectrometry (MS/MS) experiments.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the precursor ion (m/z 212.09) undergoes characteristic cleavages. The fragmentation of amino acids is often dominated by the loss of small, stable neutral molecules from the alpha-carbon backbone.[4] For this specific molecule, the dimethoxybenzyl moiety provides an additional, highly stable fragment.

The primary fragmentation events are outlined below and summarized in Table 1.

-

Formation of the Dimethoxybenzyl Cation (m/z 151.08): The most prominent fragmentation pathway is the cleavage of the Cα-Cβ bond (the bond between the alpha-carbon and the aromatic ring). This results in the loss of the neutral glyoxylic acid imine portion (C₂H₃NO₂) and the formation of the highly stable 3,4-dimethoxybenzyl cation. This fragment is often the base peak in the spectrum due to its resonance-stabilized benzylic structure.

-

Loss of Formic Acid (m/z 166.09): A characteristic fragmentation for protonated amino acids is the neutral loss of formic acid (HCOOH, 46.02 Da), which involves the carboxylic acid group and the alpha-hydrogen.[4] This leads to the formation of a dehydrated iminium ion.

-

Decarboxylation (m/z 168.10): The loss of carbon dioxide (CO₂, 44.01 Da) from the carboxylic acid group is another common pathway, resulting in the 2-(3,4-dimethoxyphenyl)ethan-1-amine ion.

The proposed fragmentation cascade is illustrated in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Table 1: Summary of Key Fragment Ions

| Observed m/z | Proposed Formula | Neutral Loss | Proposed Fragment Structure |

| 212.09 | [C₁₀H₁₄NO₄]⁺ | - | Precursor Ion [M+H]⁺ |

| 168.10 | [C₉H₁₄NO₂]⁺ | CO₂ (44.01 Da) | Decarboxylated Precursor |

| 166.09 | [C₉H₁₂NO₃]⁺ | HCOOH (46.02 Da) | Dehydrated Iminium Ion |

| 151.08 | [C₉H₁₁O₂]⁺ | C₂H₃NO₂ (61.01 Da) | 3,4-Dimethoxybenzyl Cation |

Applications and Considerations

The methodology and fragmentation data presented here serve as a robust foundation for multiple applications:

-

Metabolite Identification: This fragmentation pattern can be used to identify this compound as a potential metabolite in preclinical or clinical studies.

-

Reaction Monitoring: In synthetic chemistry, this method allows for precise tracking of reactions involving this compound as a starting material or product.

-

Purity Analysis & Quality Control: The high specificity of LC-MS/MS enables the detection and identification of impurities in synthesized batches of the compound.

Trustworthiness Check: A key self-validating aspect of this protocol is the stability of the m/z 151.08 fragment. The high intensity and consistent appearance of this ion across a range of collision energies serve as a reliable diagnostic marker, confirming the presence of the 3,4-dimethoxybenzyl substructure.

Conclusion

This guide details an optimized and reliable LC-ESI-MS/MS method for the analysis of this compound. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify and characterize this compound. The formation of the stable 3,4-dimethoxybenzyl cation at m/z 151.08, along with characteristic neutral losses of formic acid and carbon dioxide, provides a unique mass spectrometric fingerprint essential for advanced research and development applications.

References

- BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation.

- Le Boucher, J., Charret, C., Coudray-Lucas, C., Giboudeau, J., & Cynober, L. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds.

- Harianasari, R., & Artanti, N. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- Gu, H., et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI.

- Ó'Máille, P., et al. (2009). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to the Determination of the Crystal Structure of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid

Abstract

This technical guide addresses the structural characterization of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (CAS No. 91819-11-3), a substituted α-amino acid with potential applications in pharmaceutical and synthetic chemistry. To date, a public-domain, experimentally determined crystal structure for this compound has not been reported. This document serves as a comprehensive roadmap for researchers, providing a validated pathway to its synthesis, purification, and definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). By integrating established synthetic methodologies with state-of-the-art analytical protocols, this guide is designed to empower drug development professionals and academic researchers to bridge this knowledge gap.

Introduction: The Rationale for Structural Elucidation

This compound belongs to the class of non-proteinogenic amino acids, which are critical building blocks in medicinal chemistry. The precise three-dimensional arrangement of atoms in its solid state—the crystal structure—governs fundamental physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development, understanding and controlling the crystalline form is paramount to ensuring consistent product quality and therapeutic efficacy.

Despite its commercial availability and the existence of synthetic routes, the crystal structure of this specific molecule remains unelucidated in the public domain. This guide, therefore, outlines a complete, self-validating workflow, from starting materials to a final, refined crystal structure, empowering researchers to perform this characterization.

Proposed Synthesis: The Strecker Synthesis Pathway

The most direct and well-established method for preparing α-amino acids from an aldehyde is the Strecker synthesis.[1][2] This classical multicomponent reaction offers a reliable route to the target compound starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).[3] The proposed pathway involves two key stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Diagram of the Synthetic Workflow

Caption: Proposed Strecker synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Materials: Veratraldehyde, Ammonium Chloride (NH4Cl), Sodium Cyanide (NaCN), Methanol, Hydrochloric Acid (HCl), Ammonium Hydroxide (NH4OH).

-

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve veratraldehyde (1 eq.) and ammonium chloride (1.2 eq.) in a 1:1 mixture of methanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C. Caution: NaCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will liberate toxic HCN gas.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (the α-aminonitrile) should be observed.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Hydrolysis to Amino Acid:

-

Suspend the crude α-aminonitrile in concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Evaporate the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

-

Neutralization:

-

Dissolve the hydrochloride salt in a minimum amount of water.

-

Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of ammonium hydroxide or pyridine.

-

The free amino acid will precipitate out of the solution.

-

Cool the mixture to maximize precipitation, then collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.

-

-

Purification and Spectroscopic Characterization

Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. Recrystallization from a suitable solvent system (e.g., water/ethanol) is the primary method for purification.

Predicted Spectroscopic Data

The following data are predicted based on the known structure and spectroscopic analysis of closely related compounds, such as 2-amino-2-(4-methoxyphenyl)acetic acid and various dimethoxy-substituted aromatics.[4][5] These tables serve as a benchmark for experimental verification.

| Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic Protons (Ar-H) |

| ~4.5-5.5 | br s | 2H | Amine Protons (-NH₂) |

| ~4.2-4.4 | s | 1H | α-Proton (α-CH) |

| 3.78 | s | 3H | Methoxy Protons (-OCH₃) |

| 3.75 | s | 3H | Methoxy Protons (-OCH₃) |

| ~12.0-13.0 | br s | 1H | Carboxylic Acid Proton (-COOH) |

| Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | Carboxylic Carbon (-COOH) |

| ~148-150 | Aromatic C-O |

| ~128-130 | Aromatic C-C (quaternary) |

| ~118-122 | Aromatic C-H |

| ~110-112 | Aromatic C-H |

| ~58-60 | α-Carbon (α-CH) |

| ~55-56 | Methoxy Carbons (-OCH₃) |

| Table 3: Predicted FTIR and Mass Spectrometry Data | |

| Technique | Expected Key Signals |

| FTIR (ATR) | 3200-2800 cm⁻¹ (broad, O-H, N-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (N-H bend), ~1250 & 1020 cm⁻¹ (C-O stretch of ether).[6][7] |

| Mass Spec. (ESI+) | [M+H]⁺ = 212.0866 m/z. Key fragments from loss of H₂O, COOH, and NH₃.[8][9] |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted data in Tables 1 and 2.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups (hydroxyl, amine, carbonyl, ether) and compare with Table 3.[11][12]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Acquisition: Analyze using electrospray ionization (ESI) in positive ion mode on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Analysis: Confirm the molecular weight by identifying the [M+H]⁺ ion and analyze the fragmentation pattern to further corroborate the structure.[13]

-

Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. Amino acids can be crystallized from various solvents, and success relies on achieving slow supersaturation.[14][15]

Diagram of the Crystallization Workflow

Caption: General workflow for the crystallization of this compound.

Experimental Protocol: Crystallization

-

General Principle: The key is to allow crystals to form slowly from a supersaturated solution. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for SCXRD.[16]

-

Recommended Method: Slow Evaporation

-

Solvent Selection: Test the solubility of the purified amino acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) and their mixtures. An ideal system is one where the compound is moderately soluble at room temperature and more soluble upon heating. A water/ethanol mixture is a good starting point.

-

Solution Preparation: Prepare a nearly saturated solution of the amino acid in the chosen solvent system in a clean vial. Gentle heating may be required to fully dissolve the solid.

-

Incubation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Growth: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, transparent crystals of suitable size (ideally 0.1-0.3 mm in at least two dimensions) are observed, carefully remove them from the solution using a loop or fine needle.[16]

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[17][18]

Diagram of the SCXRD Workflow

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Methodology Overview

-

Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.[18]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded by a detector at thousands of different orientations.[19]

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule's structure is built.

-

This model is then refined against the experimental data, optimizing the positions of the atoms, bond lengths, and bond angles until the calculated diffraction pattern matches the observed pattern. The final output is a Crystallographic Information File (CIF) that contains all the information about the crystal structure.

-

Conclusion

While the crystal structure of this compound is not currently available in the literature, this guide provides a robust and scientifically-grounded framework for its determination. By following the detailed protocols for synthesis via the Strecker reaction, ensuring compound purity through rigorous spectroscopic characterization, and employing systematic crystallization techniques, researchers are well-equipped to produce single crystals suitable for SCXRD analysis. The successful elucidation of this structure will provide invaluable data for the fields of drug development, materials science, and synthetic chemistry, enabling a deeper understanding of its solid-state properties and unlocking its full potential.

References

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

- Bucherer, H. T., & Bergs, W. (1934).

- Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson+. [Link]

- Vágvölgyi, M., & Simig, G. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

- Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

- Lin, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

- University of Missouri Libraries. (n.d.).

- Kwok, K. Y., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 46(12), 4110-4119. [Link]

- University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

- PubMed. (2019).

- GEA. (n.d.).

- MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?. [Link]

- MtoZ Biolabs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

- Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]

- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

- Geddes, C. D., et al. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Methods and Applications in Fluorescence, 4(3), 035003. [Link]

- University of Münster. (n.d.). Amino acids. [Link]

- Universal Lab. (2024).

- Google Patents. (1992).

- University of Wisconsin-Madison. (n.d.). FTIR Analysis of Protein Structure. [Link]

- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 437-451. [Link]

- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

- ACD/Labs. (n.d.). NMR Prediction. [Link]

- Goodman, J. M., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science, 11(18), 4795-4802. [Link]

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.).

- Google Patents. (2011).

- Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR [m.chemicalbook.com]

- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 7. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. azooptics.com [azooptics.com]

- 13. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gea.com [gea.com]

- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

solubility of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in organic solvents

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the systematic evaluation of the . Given the novelty of many compounds in discovery pipelines, this document focuses on the principles and methodologies for solubility determination, transforming the challenge from a simple data query into a robust scientific investigation.

Introduction: Solubility as a Critical Determinant in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior from formulation to in vivo absorption. For a molecule such as this compound, understanding its solubility profile in various organic solvents is a critical first step. This knowledge is not merely academic; it governs key decisions in process chemistry, such as solvent selection for synthesis, purification, and crystallization, as well as in formulation science for developing stable and bioavailable dosage forms. Poor solubility can become a significant bottleneck, leading to challenges in achieving desired concentrations for biological assays, formulating drug products, and ultimately, attaining adequate therapeutic exposure.

This guide will therefore not present a static table of pre-existing data, but rather will equip the scientist with the foundational knowledge and practical protocols to determine, understand, and modulate the solubility of this, or any, novel chemical entity.

Physicochemical Profile of this compound

A molecule's structure is the blueprint for its physical properties. Before any empirical testing, a thorough in-silico and theoretical analysis of the target compound is essential for predicting its behavior and for designing intelligent experiments.

-

Structure: this compound is a zwitterionic amino acid at physiological pH, possessing both a basic amino group and an acidic carboxylic acid group. The presence of the dimethoxyphenyl ring introduces a degree of lipophilicity.

-

pKa (Predicted): The molecule has two predicted pKa values: one for the carboxylic acid group (approximately 2-3) and one for the amino group (approximately 9-10). This is a crucial characteristic, as the ionization state of the molecule will dramatically change with pH, and this, in turn, will profoundly impact its solubility. In its neutral, zwitterionic form, the strong intermolecular interactions (hydrogen bonding and ionic interactions) can lead to high crystal lattice energy, often resulting in poor solubility in nonpolar organic solvents.

-

Predicted logP: The predicted octanol-water partition coefficient (logP) serves as a measure of lipophilicity. For this molecule, the presence of polar functional groups is expected to counteract the lipophilicity of the aromatic ring, leading to a balanced or moderately polar profile. This suggests that solubility might be favored in polar organic solvents.

A Systematic Approach to Solvent Selection for Solubility Screening

A haphazard selection of solvents yields disjointed data. A systematic approach, based on solvent properties, is essential for building a comprehensive understanding of the compound's solubility profile. The recommended approach is to select a diverse panel of solvents representing different classes based on their polarity and hydrogen bonding capabilities.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Polarity Index | H-Bond Donor/Acceptor | Rationale |

| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Both | Capable of hydrogen bonding with both the amino and carboxylic acid groups of the target molecule. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | 5.8, 6.4, 7.2 | Acceptor Only | Can interact with the H-bond donor sites of the molecule but lack a donor proton themselves. |

| Nonpolar Aprotic | Toluene, Hexane | 2.4, 0.1 | Neither | Unlikely to be good solvents, but important for defining the lower limits of solubility. |

| Ethers | THF, Dioxane | 4.0, 4.8 | Acceptor Only | Possess moderate polarity and can act as H-bond acceptors. |

| Esters | Ethyl Acetate | 4.4 | Acceptor Only | A common solvent in organic synthesis and purification with moderate polarity. |

| Ketones | Acetone | 5.1 | Acceptor Only | A polar aprotic solvent with a high dipole moment. |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Both should be measured to gain a complete picture of the compound's behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, 72 hours may be necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a supernatant aliquot. It is critical not to disturb the solid phase. The use of a filter syringe (e.g., 0.45 µm PTFE) is highly recommended to ensure a particle-free sample.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared in the same solvent system.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous or organic medium. This method is faster and requires less compound, making it ideal for early discovery screening.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically < 2%) to minimize its co-solvent effects.

-

Incubation and Precipitation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Analysis: Measure the amount of compound that has precipitated. This can be done directly in the plate using nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation, similar to the thermodynamic method.

-

Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.

Caption: High-Throughput Kinetic Solubility Workflow.

Key Factors Influencing Solubility Measurements

-

Temperature: Solubility is generally temperature-dependent. For most compounds, solubility increases with temperature. It is therefore crucial to control the temperature during the experiment and to report it along with the solubility data.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, its own solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the compound before and after the solubility experiment (e.g., using XRPD) to check for any polymorphic transformations.

-

Purity of the Compound: Impurities can affect the measured solubility. Highly pure material should be used for definitive solubility studies.

Data Interpretation and Hypothetical Results